molecular formula C14H18INO4 B6208107 ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate CAS No. 2703779-86-4

ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B6208107
CAS No.: 2703779-86-4
M. Wt: 391.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate, also known as EIMO, is a synthetic organic compound used in various scientific research applications. It is a member of the oxazolone family, a class of heterocyclic compounds that contain a five-membered ring of two carbon atoms, two oxygen atoms and one nitrogen atom. EIMO is a colorless to pale yellow liquid with a strong odor and a boiling point of 162°C. It is soluble in water and alcohol, and has a wide range of applications in the fields of biochemistry, pharmacology, and chemistry.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has been used in various scientific research applications, including biochemical and pharmacological studies. It has been used to study the mechanism of action of various drugs, to investigate the biochemical and physiological effects of various compounds, and to study the effects of various environmental factors on biological systems. It has also been used in the synthesis of various organic compounds, such as antibiotics and anti-cancer drugs.

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is not yet fully understood. However, it is believed that this compound binds to certain enzymes and proteins in the body, thus altering their activity and affecting the biochemical and physiological processes in the body. It is also thought to affect the activity of certain hormones and neurotransmitters, which may explain its pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-bacterial effects, as well as to reduce the levels of certain hormones, such as cortisol and adrenaline. It has also been shown to have an anti-tumor effect, and to reduce the levels of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate in laboratory experiments include its low cost, its low toxicity, and its high solubility in water and alcohol. Its low toxicity makes it safe to use in laboratory experiments, and its high solubility makes it easy to work with. However, it has some limitations, such as its low stability and its low boiling point.

Future Directions

There are numerous potential future directions for research into ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted into the development of more efficient and cost-effective methods of synthesizing this compound, and into the development of new compounds based on the structure of this compound. Finally, research could be conducted into the use of this compound in the synthesis of new pharmaceuticals, as well as in the synthesis of new materials with potential applications in the medical, industrial, and environmental fields.

Synthesis Methods

Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can be synthesized in a two-step process. In the first step, ethyl iodide is reacted with 1,3-oxazol-2-yl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound. In the second step, the product is distilled under reduced pressure to purify the compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate' involves the synthesis of the starting material, 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, followed by esterification with ethanol to obtain the final product.", "Starting Materials": [ "2,2-dimethyl-1,3-dioxolane", "sodium hydride", "2-bromoacetophenone", "ethyl acetoacetate", "sodium ethoxide", "iodomethane", "1,3-oxazole" ], "Reaction": [ "1. Synthesis of 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid by reacting 2,2-dimethyl-1,3-dioxolane with sodium hydride, followed by reaction with 2-bromoacetophenone to obtain 1-(2-bromoacetyl)-2,2-dimethyl-1,3-dioxolane. This is then reacted with sodium ethoxide and iodomethane to obtain 1-(iodomethyl)-2,2-dimethyl-1,3-dioxolane. The final step involves reaction with 1,3-oxazole to obtain the desired product.", "2. Esterification of the obtained carboxylic acid with ethanol using a suitable esterification agent such as sulfuric acid or p-toluenesulfonic acid to obtain the final product, ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate." ] }

2703779-86-4

Molecular Formula

C14H18INO4

Molecular Weight

391.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.